(2-chloro-1,3-thiazol-5-yl)methyl N-(4-methoxyphenyl)carbamate
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Overview
Description
(2-chloro-1,3-thiazol-5-yl)methyl N-(4-methoxyphenyl)carbamate is a chemical compound with the molecular formula C12H11ClN2O3S It is known for its unique structure, which includes a thiazole ring and a carbamate group
Scientific Research Applications
(2-chloro-1,3-thiazol-5-yl)methyl N-(4-methoxyphenyl)carbamate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
Without specific information on the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. Thiazoles are found in many biologically active compounds and pharmaceuticals, and carbamates are used in a variety of applications from pesticides to pharmaceuticals .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-1,3-thiazol-5-yl)methyl N-(4-methoxyphenyl)carbamate typically involves the reaction of 2-chloro-1,3-thiazole with N-(4-methoxyphenyl)carbamic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to achieve high purity levels required for various applications .
Chemical Reactions Analysis
Types of Reactions
(2-chloro-1,3-thiazol-5-yl)methyl N-(4-methoxyphenyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the thiazole ring can be substituted with various nucleophiles, including amines and thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine.
Substitution: Formation of substituted thiazole derivatives.
Comparison with Similar Compounds
Similar Compounds
- (3-chloropropyl)trimethoxysilane
- (3-iodopropyl)trimethoxysilane
- (3-bromopropyl)trimethoxysilane
Uniqueness
(2-chloro-1,3-thiazol-5-yl)methyl N-(4-methoxyphenyl)carbamate is unique due to its specific combination of a thiazole ring and a carbamate group. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, which can be advantageous in specific research and industrial contexts .
Properties
IUPAC Name |
(2-chloro-1,3-thiazol-5-yl)methyl N-(4-methoxyphenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3S/c1-17-9-4-2-8(3-5-9)15-12(16)18-7-10-6-14-11(13)19-10/h2-6H,7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGOWUWFIXTQFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)OCC2=CN=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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